molecular formula C23H26N2O4 B2616024 2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide CAS No. 380423-64-3

2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2616024
CAS No.: 380423-64-3
M. Wt: 394.471
InChI Key: OPERPQDSXKBIRS-UHFFFAOYSA-N
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Description

2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, methoxy, and pentyloxy functional groups

Preparation Methods

The synthesis of 2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other cyano-substituted enamides and methoxy-substituted aromatic compounds. What sets 2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide apart is its unique combination of functional groups, which can impart specific chemical and biological properties. For example, the presence of both methoxy and pentyloxy groups can influence its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-5-6-13-29-21-12-7-17(15-22(21)28-3)14-18(16-24)23(26)25-19-8-10-20(27-2)11-9-19/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,26)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPERPQDSXKBIRS-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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